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molecular formula C11H9NO3 B8566346 Methyl 3-phenyl-4-isoxazolecarboxylate

Methyl 3-phenyl-4-isoxazolecarboxylate

Cat. No. B8566346
M. Wt: 203.19 g/mol
InChI Key: OZBXRLIQRLBLFK-UHFFFAOYSA-N
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Patent
US08877782B2

Procedure details

As described for example 84d, 3-phenyl-isoxazole-4-carboxylic acid methyl ester (2.95 g, 15 mmol) was converted, instead of 3-(2-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester, to the title compound (1.56 g, 61%) which was obtained as a light green oil. MS: m/e=176.4 [M+H]+.
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[N:7][O:8][CH:9]=1)=O.C(OC(C1C(C2C=CC=CC=2F)=NOC=1C)=O)C>>[C:10]1([C:6]2[C:5]([CH2:3][OH:2])=[CH:9][O:8][N:7]=2)[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
Quantity
2.95 g
Type
reactant
Smiles
COC(=O)C=1C(=NOC1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1C(=NOC1C)C1=C(C=CC=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NOC=C1CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 59.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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